Angiotensin II antipeptide
Description
Structure
2D Structure
Properties
CAS No. |
121379-63-3 |
|---|---|
Molecular Formula |
C42H62N10O12 |
Molecular Weight |
899.0 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,25,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)/t25?,27-,28-,29-,30-,33-,34-,35-/m0/s1 |
InChI Key |
IBKGTULCXOYHFE-SEQYDFDVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2C=NC=N2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
sequence |
EGVYVXPV |
Synonyms |
AII antipeptide angiotensin II antipeptide Glu-Gly-Val-Tyr-Val-His-Pro-Val glutamyl-glycyl-valyl-tyrosyl-valyl-histidyl-prolyl-valine hIIA NH2-Glu-Gly-Val-Tyr-Val-His-Pro-Val-COOH |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Angiotensin Ii Antipeptide Action
Angiotensin II Receptor Subtype Interactions (AT1, AT2, Mas)
Angiotensin II mediates its effects by binding to at least two major G protein-coupled receptors (GPCRs): the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. nih.govnih.gov These receptors often trigger opposing physiological responses. The AT1 receptor is responsible for the classical effects of Ang II, including vasoconstriction, aldosterone (B195564) release, and cellular growth. nih.govresearchgate.net Conversely, activation of the AT2 receptor is generally associated with vasodilation, anti-proliferative effects, and apoptosis. nih.govgenscript.com
A third key receptor in the RAS is the Mas receptor, which is activated by Angiotensin-(1-7), a metabolite of Angiotensin II. The Mas receptor typically mediates effects that counterbalance those of the AT1 receptor, such as vasodilation and anti-inflammatory responses. nih.govresearchgate.net Angiotensin II antipeptides primarily exert their effects by interacting with these receptors, particularly the AT1 receptor, to block or modulate the downstream signaling initiated by Angiotensin II.
The binding of Angiotensin II to AT1 and AT2 receptors involves distinct molecular recognition patterns. mdpi.commdpi.com For the AT1 receptor, specific amino acid residues in Angiotensin II, particularly at positions 2 (Arg), 4 (Tyr), 6 (His), and 7 (Pro), are critical for high-affinity binding and activation. mdpi.com In contrast, the AT2 receptor appears to have a more relaxed binding requirement, where modifications to various side chains of Angiotensin II have a more uniform effect on binding affinity. mdpi.com This differential recognition allows for the development of receptor-subtype-selective antipeptides.
Inverse Agonism and Receptor State Switching
Some Angiotensin II antipeptides can exhibit inverse agonism. Inverse agonists are ligands that not only block the effects of an agonist but also reduce the basal or constitutive activity of a receptor in the absence of an agonist. mdpi.com This phenomenon is based on the concept that GPCRs can exist in multiple conformational states, including an inactive state and one or more active states, even without being bound to an agonist.
Angiotensin II antipeptides that act as inverse agonists are thought to preferentially bind to and stabilize the inactive conformation of the AT1 receptor, thereby shifting the conformational equilibrium away from the active state and reducing basal signaling. This mechanism is distinct from neutral antagonism, where the antagonist simply blocks the binding of an agonist without affecting the receptor's basal activity. The peptide EGVYVHPV, encoded by mRNA complementary to that of Angiotensin II, has been identified as a naturally occurring inverse agonist at the AT1 receptor. mdpi.com The ability of certain Angiotensin Receptor Blockers (ARBs) to act as inverse agonists has been documented, and this effect can be attenuated when the receptor is in a pre-activated state. This suggests a dynamic interplay between the ligand, the receptor's conformational state, and the resulting biological response.
Biased Agonism Considerations in Angiotensin Receptors
The concept of biased agonism, also known as functional selectivity, adds another layer of complexity to Angiotensin II receptor signaling. Biased agonists are ligands that, upon binding to a receptor, preferentially activate a subset of the receptor's downstream signaling pathways over others. For the AT1 receptor, Angiotensin II is considered a balanced agonist, activating both G protein-dependent and β-arrestin-dependent signaling pathways.
However, certain modified peptides, such as [Sar1, Ile4, Ile8]-Angiotensin II (SII), act as biased agonists. SII binds to the AT1 receptor and promotes the recruitment of β-arrestin, leading to the activation of pathways like the mitogen-activated protein kinase (MAPK) cascade, while not stimulating the classical G protein-mediated signaling that leads to the production of inositol (B14025) trisphosphate (IP3). This selective activation of specific intracellular pathways can lead to distinct physiological outcomes. For instance, β-arrestin-biased signaling at the AT1 receptor has been suggested to have cardioprotective effects. The existence of biased agonism highlights the ability of different ligands to stabilize unique receptor conformations, each linked to a specific signaling signature.
Direct Peptide-Peptide Interactions with Angiotensin II
While the primary mechanism of action for Angiotensin II antipeptides involves interaction with Angiotensin II receptors, the concept of direct peptide-peptide interactions, where an antipeptide binds directly to Angiotensin II, is less established in the context of endogenous regulation. However, the principles of such interactions are well-documented in immunology, for example, in the binding of Angiotensin II to monoclonal antibodies. genscript.com Thermodynamic studies of these interactions reveal that the binding is driven by both favorable enthalpy and entropy changes, with a significant contribution from the release of water molecules from the binding interface.
In the context of naturally occurring regulatory peptides, the focus remains on receptor-mediated antagonism. The term "antipeptide" as it relates to Angiotensin II generally refers to peptides that functionally oppose its actions, most commonly by blocking its receptors, rather than by direct sequestration of the Angiotensin II peptide itself.
Intracellular Signaling Cascades Modulation by Angiotensin II Antipeptides
By interacting with Angiotensin II receptors, antipeptides profoundly modulate the downstream intracellular signaling cascades that are normally initiated by Angiotensin II. The AT1 receptor, in particular, is coupled to a variety of signaling pathways that are crucial for its physiological effects.
G Protein-Coupled Receptor Signaling Pathways
The AT1 receptor is a canonical G protein-coupled receptor that primarily couples to the Gq/11 family of heterotrimeric G proteins. Upon activation by Angiotensin II, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq then stimulates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ along with DAG, activates protein kinase C (PKC). This cascade of events is central to many of the acute effects of Angiotensin II, such as smooth muscle contraction.
Angiotensin II antipeptides, by acting as competitive antagonists or inverse agonists at the AT1 receptor, effectively block the initiation of this G protein-mediated signaling cascade. semanticscholar.org By preventing the binding of Angiotensin II, these antipeptides inhibit the activation of Gq/11 and the subsequent production of IP3 and DAG, thereby attenuating or completely blocking the downstream cellular responses.
| Signaling Pathway | Key Molecules | Effect of Angiotensin II | Effect of Angiotensin II Antipeptide (Antagonist) |
|---|---|---|---|
| Gq/11 Pathway | PLC-β, IP3, DAG, Ca2+, PKC | Activation | Inhibition |
| β-arrestin Pathway | β-arrestin, MAPK (ERK1/2) | Activation | Inhibition (by neutral antagonists) or differential modulation (by biased ligands) |
| Gi/o Pathway | Adenylyl cyclase | Inhibition | Blockade of inhibition |
| G12/13 Pathway | RhoA/Rho kinase | Activation | Inhibition |
Regulation of Downstream Effectors (e.g., PLC, PKC, MAP Kinases, ROS)
The actions of Angiotensin II are mediated through a cascade of intracellular signaling molecules. Conversely, Angiotensin II antipeptides, including inverse agonists and biased agonists, exert their effects by modulating these same pathways, often in an opposing manner.
Phospholipase C (PLC) and Protein Kinase C (PKC): Angiotensin II binding to its AT1 receptor typically activates Gq/11 proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium ions released due to IP3, activates Protein Kinase C (PKC) physiology.orgnih.govnih.gov. Angiotensin II antipeptides that act as inverse agonists can stabilize the AT1 receptor in an inactive conformation, thereby preventing this G protein coupling and subsequent activation of the PLC-PKC pathway nih.govnih.gov. Some studies have shown that specific PKC isoforms, such as PKCε, are involved in the Angiotensin II-mediated inhibition of certain cellular functions, a process that could be counter-regulated by an antipeptide nih.gov.
Mitogen-Activated Protein (MAP) Kinases: The MAP kinase signaling cascade, including ERK1/2, JNK, and p38, is another critical pathway activated by Angiotensin II, leading to cellular growth, inflammation, and fibrosis nih.govmdpi.comnih.govnih.gov. Angiotensin II antipeptides can interfere with this signaling. For instance, Angiotensin-(1-7), a peptide with functional antagonistic properties to Angiotensin II, has been shown to inhibit Angiotensin II-stimulated phosphorylation of MAP kinases nih.gov. Furthermore, some inverse agonists at the AT1 receptor have been observed to modulate MAP kinase activity, indicating a direct regulatory role for antipeptides in this pathway pnas.org. The activation of MAP kinases by Angiotensin II is often dependent on the production of reactive oxygen species (ROS) nih.gov.
Reactive Oxygen Species (ROS): A significant component of Angiotensin II signaling is the production of reactive oxygen species (ROS) through the activation of NADPH oxidase physiology.orgresearchgate.nethilarispublisher.comnih.govresearchgate.net. These ROS act as second messengers, contributing to the activation of various downstream signaling pathways, including MAP kinases and transcription factors nih.gov. Angiotensin II antipeptides can counteract this oxidative stress. For example, Angiotensin-(1-7) has been shown to attenuate Angiotensin II-induced increases in ROS nih.gov. By stabilizing the inactive state of the AT1 receptor, inverse agonists can prevent the Angiotensin II-induced activation of NADPH oxidase, thereby reducing ROS production physiology.org.
Interactive Table: Regulation of Downstream Effectors by Angiotensin II and its Antipeptide
| Effector Molecule | Action of Angiotensin II | Postulated Action of this compound |
| Phospholipase C (PLC) | Activation | Inhibition |
| Protein Kinase C (PKC) | Activation | Inhibition |
| MAP Kinases (ERK, JNK, p38) | Activation | Inhibition |
| Reactive Oxygen Species (ROS) | Increased Production | Decreased Production |
Nuclear Signaling and Gene Expression Modulation
The signaling cascades initiated at the cell membrane ultimately converge in the nucleus, leading to changes in gene expression that underpin the long-term effects of Angiotensin II. Angiotensin II antipeptides can modulate these nuclear events.
Angiotensin II is a potent activator of several transcription factors, including nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1) mdpi.comnih.govnih.govahajournals.orgfrontiersin.org. The activation of NF-κB by Angiotensin II can be mediated by both AT1 and AT2 receptors and involves upstream signals such as ROS physiology.orgahajournals.org. This leads to the transcription of genes involved in inflammation, cell proliferation, and fibrosis nih.gov.
Angiotensin II antipeptides, particularly those with inverse agonist properties, can suppress the activation of these transcription factors. By blocking the initial signaling steps at the AT1 receptor, these antipeptides can prevent the downstream activation of NF-κB and other transcription factors physiology.orgnih.gov. For example, direct stimulation of the AT2 receptor, which often has effects that oppose the AT1 receptor, has been shown to inhibit NF-κB nih.gov. This suggests that peptides that selectively modulate angiotensin receptor subtypes can have profound effects on gene expression.
The modulation of gene expression by Angiotensin II also includes the upregulation of the AT1 receptor itself, creating a positive feedback loop nih.gov. Angiotensin II antipeptides, by antagonizing the receptor, can break this cycle and downregulate AT1 receptor expression.
Dual Augmentation and Antagonistic Activity Mechanisms
A fascinating aspect of some Angiotensin II antipeptides is their ability to exhibit both agonistic (augmenting) and antagonistic effects, depending on their concentration. This dual activity has been observed with a peptide encoded by the parallel reading of Angiotensin II's complementary DNA.
At high nanomolar concentrations, this antipeptide has been shown to significantly increase the force of Angiotensin II-induced muscle contractions. However, at higher micromolar concentrations, it displays inhibitory effects. This suggests a complex interaction with the Angiotensin II receptor system. The augmentation phase may be due to a phenomenon known as biased agonism, where the peptide stabilizes a receptor conformation that favors a specific signaling pathway (e.g., one leading to enhanced contraction) while antagonizing others.
The switch to antagonism at higher concentrations could be explained by receptor desensitization or internalization, a process that can be initiated by both agonists and inverse agonists mdpi.com. At these higher concentrations, the antipeptide may promote a conformational state of the receptor that leads to its uncoupling from signaling pathways and subsequent removal from the cell surface.
This dual augmentation and antagonistic activity highlights the nuanced and concentration-dependent nature of this compound action, suggesting that its physiological effects could be finely tuned.
Angiotensin Ii Antipeptide Design and Synthesis Methodologies
Rational Design Principles for Angiotensin II Antipeptides
The rational design of Angiotensin II antipeptides is a targeted approach that leverages an understanding of the structure and function of Ang II and its receptors, the AT1 and AT2 receptors, to create effective antagonists. A key principle in this process is the identification of the bioactive conformation of Ang II when it binds to its receptors. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular modeling are employed to elucidate this conformation, which then serves as a template for designing antipeptides. researchgate.netnih.gov
Structure-activity relationship (SAR) studies are fundamental to rational design, providing insights into which amino acid residues of Angiotensin II are critical for receptor binding and activation. researchgate.netnih.gov By systematically modifying the amino acid sequence of Ang II and observing the effects on biological activity, researchers can identify key pharmacophores—the essential features for molecular recognition. For instance, early SAR studies were instrumental in guiding the design of non-peptide antagonists by identifying the crucial amino acids for receptor interaction. researchgate.netnih.gov
A significant breakthrough in the rational design of Angiotensin II antagonists was the development of non-peptide mimetics. This strategy involves identifying the critical amino acid residues for activity through SAR studies, determining the bioactive conformation using techniques like NMR, and then synthesizing a non-peptide scaffold that presents the key pharmacophores in the correct spatial orientation. researchgate.netnih.gov This approach led to the development of highly successful Angiotensin II receptor blockers (ARBs).
Antisense Peptide Design Strategies (Parallel and Antiparallel)
Antisense peptide technology offers a unique approach to designing molecules that can interact with biologically active peptides like Angiotensin II. This strategy is based on the idea that a peptide translated from an mRNA sequence complementary to the native peptide's mRNA could bind to the native peptide. Two primary methods for designing such antisense peptides have been described by Blalock and Root-Bernstein.
A comparative study of antisense peptides designed to be complementary to Angiotensin II revealed significant findings. It was observed that protected antisense-designed peptides derived from Root-Bernstein's methods interacted directly with Angiotensin II in the high micromolar range. In contrast, protected antisense peptides designed using Blalock's method were found to interact with the Angiotensin II receptor rather than the peptide itself. nih.gov
This research led to the discovery of two novel Angiotensin II antagonists:
A Root-Bernstein derived unprotected complementary peptide (H2N-K-G-V-Y-M-H-A-L-CO2H) which demonstrated a 5 microM affinity for the Angiotensin II receptor. nih.gov
A Blalock derived unprotected antisense peptide (H2N-E-G-V-Y-V-H-P-V-CO2H) which exhibited a significantly higher affinity of 70 nM towards the Angiotensin II receptor. nih.gov This peptide is encoded by mRNA that is complementary to the mRNA of Angiotensin II. researchgate.net
These findings highlight the potential of antisense peptide design to generate receptor antagonists, with the Blalock method proving particularly effective in this specific case.
Analogues and Mimetics of Angiotensin II: Synthesis and Modification
The synthesis and modification of Angiotensin II analogues and mimetics have been a cornerstone of research aimed at developing potent and selective antagonists. This has involved a wide range of chemical strategies, from single amino acid substitutions to the incorporation of complex non-peptidic scaffolds.
Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the roles of individual amino acid residues in the Angiotensin II sequence, guiding the design of more effective antagonists. These studies involve systematically replacing amino acids and evaluating the impact on receptor binding and functional activity.
Key findings from SAR studies include:
Position 1: Substitution of Aspartate with Sarcosine (B1681465) (N-methyl-glycine) often leads to analogues with antagonistic properties. nih.gov
Position 4: Modification of the Tyrosine residue can significantly impact activity. For example, methylation of the tyrosine hydroxyl group led to the discovery of Sarmesin, an AT2 receptor antagonist. researchgate.net
Position 5: Altering the Isoleucine residue can influence the signaling bias of the resulting analogue. nih.gov
Position 8: The Phenylalanine residue is critical for Gq protein agonism at the AT1 receptor. Replacing it with other residues, such as Leucine, is a common strategy to reduce or eliminate G protein activation while potentially retaining β-arrestin-mediated signaling. nih.gov
A series of β-arrestin-biased Angiotensin II analogues were synthesized based on the SII ([Sar1, Ile4, Ile8]-AngII) template. In these new analogues, the Isoleucine at position 5 was varied. Several of these compounds were found to be potent stimulators of aldosterone (B195564) secretion, a β-arrestin-dependent process. nih.gov
| Analogue | Position 1 | Position 5 | Position 8 | Functional Effect |
| Angiotensin II | Aspartate | Isoleucine | Phenylalanine | Agonist |
| [Sar1, Cys(Et)5, Leu8]-AngII | Sarcosine | Cys(Et) | Leucine | β-arrestin biased agonist |
| Sarmesin | Sarcosine | O-methyltyrosine | Phenylalanine | AT2 Antagonist |
| SII | Sarcosine | Isoleucine | Isoleucine | β-arrestin biased agonist |
Understanding the three-dimensional structure of Angiotensin II and its analogues is crucial for designing effective antagonists. Conformational analysis, through methods like NMR spectroscopy and computational modeling, aims to determine the bioactive conformation—the spatial arrangement of the peptide when it binds to its receptor.
Studies have suggested that Angiotensin II may adopt a turn conformation, particularly around the Tyr4 residue, when interacting with the AT1 receptor. diva-portal.org Conformational free energy calculations have indicated that stable conformations of Angiotensin II in both unhydrated and hydrated states can have a partially right-handed alpha-helical structure. nih.gov These studies also suggest that the side chain of Tyrosine may not be involved in intramolecular interactions, leaving it available for receptor binding. nih.gov
The conformational distribution of the AT1 receptor itself is influenced by the binding of different ligands. Angiotensin II binding broadens the conformational landscape of the receptor. In contrast, Gq-biased agonists tend to stabilize an "open" conformation, while β-arrestin-biased agonists favor more "occluded" conformations. nih.gov
To overcome the limitations of linear peptides, such as poor stability and bioavailability, significant efforts have been directed towards the development of cyclic peptides and non-peptide mimetics.
Cyclic Peptides: Cyclization is a strategy used to constrain the peptide backbone, which can lock the molecule in its bioactive conformation, potentially increasing affinity and selectivity. nih.gov The design of cyclic analogues requires that the cyclization occurs at positions that are not critical for receptor interaction. mdpi.com For Angiotensin II, residues at positions 3 (Valine) and 5 (Isoleucine) have been identified as less critical for receptor activation and are therefore suitable sites for cyclization. mdpi.com The synthesis of cyclic analogues of Angiotensin II has been used to confirm the proposed "ring cluster" conformation, where the aromatic residues (Tyr4, His6, Phe8) are in close proximity. mdpi.com
Non-Peptide Mimetics: The development of non-peptide mimetics represents a major advancement in Angiotensin II antagonism. These small molecules are designed to mimic the essential pharmacophoric features of the peptide hormone but with improved drug-like properties. The strategy for designing these mimetics often involves:
Identifying the critical amino acids for activity through SAR studies. researchgate.netnih.gov
Determining the bioactive conformation through conformational analysis. researchgate.netnih.gov
Synthesizing a non-peptide scaffold that correctly orients the key functional groups. researchgate.netnih.gov
This approach led to the discovery of Losartan (B1675146), the first orally active, non-peptide Angiotensin II receptor antagonist, and paved the way for a class of drugs known as "sartans". nih.gov
Furthermore, benzodiazepine-based beta-turn mimetics have been designed and incorporated into Angiotensin II. nih.gov These pseudopeptides have shown high to moderate binding affinity for the AT2 receptor, with one analogue also displaying high affinity for the AT1 receptor. nih.gov
Physiological and Pathophysiological Implications of Angiotensin Ii Antipeptides
Cardiovascular System Homeostasis and Dysregulation
Angiotensin II antipeptides have significant effects on the cardiovascular system by modulating the actions of Angiotensin II, a potent vasoconstrictor and a key player in cardiovascular remodeling.
Modulation of Blood Pressure Regulation and Vasoconstriction
Angiotensin II is one of the most potent vasoconstrictors in the human body. britannica.comabcam.com It directly acts on the vascular smooth muscle cells, leading to their contraction and a subsequent increase in peripheral vascular resistance and blood pressure. drugbank.comyoutube.com This action is mediated through the AT1 receptor. nih.gov Angiotensin II antipeptides, by blocking these receptors, prevent this vasoconstrictive effect, leading to vasodilation and a reduction in blood pressure. nih.govbritannica.com
Effects on Cardiac Remodeling and Hypertrophy
Pathological cardiac remodeling, characterized by myocyte hypertrophy and interstitial fibrosis, is a significant risk factor for heart failure. nova.edu Angiotensin II is a key contributor to this process, promoting the growth of cardiac muscle cells and the deposition of collagen in the heart tissue. nih.govnih.gov This can lead to a thickening of the heart walls (hypertrophy) and a stiffening of the myocardium, impairing its ability to pump blood effectively. nih.gov
Angiotensin II antipeptides have demonstrated the ability to prevent and even reverse cardiac hypertrophy and remodeling. nova.edunih.gov Experimental studies have shown that selective Angiotensin II receptor blockade can decrease the cardiac hypertrophic response in various models of hypertension and cardiac stress. nih.gov For instance, the antipeptide Losartan (B1675146) has been shown to reverse hypertrophy in spontaneously hypertensive rats. nih.gov Similarly, another selective antagonist, TCV-116, effectively reverses cardiac hypertrophy and interstitial fibrosis. nih.gov These beneficial effects are attributed to the blockade of AT1 receptors in the heart, which inhibits the growth-promoting and fibrotic signaling pathways activated by Angiotensin II. explorationpub.com
Vascular Wall Remodeling and Endothelial Function
Beyond its immediate effects on vasoconstriction, chronic exposure to high levels of Angiotensin II leads to structural changes in the blood vessel walls, a process known as vascular remodeling. nih.govfrontiersin.org This involves the proliferation and migration of vascular smooth muscle cells, as well as the deposition of extracellular matrix proteins, leading to thickened and less compliant arteries. nih.govfrontiersin.org Angiotensin II also promotes inflammation within the vascular wall, further contributing to vascular damage and the progression of atherosclerosis. nih.govyoutube.com
Angiotensin II can also impair endothelial function. The endothelium, the inner lining of blood vessels, plays a crucial role in regulating vascular tone by producing vasodilators like nitric oxide (NO). Angiotensin II can reduce the production and bioavailability of NO, leading to endothelial dysfunction. nih.govmdpi.com
Angiotensin II antipeptides can counteract these detrimental effects. By blocking the AT1 receptor, they inhibit the signaling pathways that lead to vascular smooth muscle cell growth and matrix deposition. frontiersin.org Furthermore, these antipeptides can improve endothelial function by restoring NO bioavailability and reducing inflammation and oxidative stress within the vascular wall. mdpi.commdpi.com
Renal System Modulation
The kidneys are a primary target of Angiotensin II, and this peptide plays a pivotal role in regulating renal function. Angiotensin II antipeptides, therefore, have significant implications for the renal system.
Impact on Fluid and Electrolyte Balance
Furthermore, Angiotensin II stimulates the release of aldosterone (B195564) from the adrenal cortex, which in turn promotes sodium and water retention by the kidneys while increasing potassium excretion. clevelandclinic.orgnih.gov
Angiotensin II antipeptides interfere with these processes. By blocking the AT1 receptor, they inhibit the direct effects of Angiotensin II on tubular sodium and water reabsorption. nih.gov This leads to increased sodium and water excretion (natriuresis and diuresis), which contributes to a reduction in blood volume and blood pressure. nih.gov The blockade of Angiotensin II action also reduces aldosterone secretion, further promoting sodium and water excretion and potassium retention.
Role in Kidney Disease Progression
In addition to its physiological roles, excessive Angiotensin II activity is a key driver in the progression of chronic kidney disease (CKD). nih.govmdpi.com High levels of Angiotensin II contribute to glomerular hypertension, which can damage the delicate filtration units of the kidney (the glomeruli). nih.gov It also promotes inflammation, fibrosis, and cellular hypertrophy within the kidney, leading to a progressive decline in renal function. nih.govfrontiersin.org
Angiotensin II antipeptides have been shown to have significant renoprotective effects, independent of their blood pressure-lowering effects. nih.govyoutube.com By blocking the AT1 receptor, they can reduce intraglomerular pressure, decrease proteinuria (the leakage of protein into the urine, a marker of kidney damage), and inhibit the inflammatory and fibrotic processes that drive CKD progression. nih.govfrontiersin.org These actions help to preserve kidney function and slow the progression of renal disease in patients with conditions such as diabetic nephropathy and hypertensive nephropathy. nih.gov
Neuroendocrine and Central Nervous System Effects
Neuromodulation and Neuronal Signaling
Angiotensin II, traditionally recognized for its role as a peripheral hormone, also functions as a neuropeptide, exerting significant influence within the central nervous system. frontiersin.org It is involved in the regulation of neuronal activity and signaling pathways. Research has demonstrated that Angiotensin II can stimulate the expression of genes crucial for neuronal function, such as those for tyrosine hydroxylase and norepinephrine (B1679862) transporter in brain neurons. nih.govnih.gov This stimulation is mediated through the mitogen-activated protein (MAP) kinase signaling pathway. nih.govnih.gov Upon activation by Angiotensin II, MAP kinase translocates from the cytoplasm to the nucleus, where it influences gene expression. nih.govnih.gov This downstream signaling pathway highlights a key mechanism through which Angiotensin II participates in neuromodulation. nih.govnih.gov
Furthermore, Angiotensin II interacts with specific receptors in the brain, namely the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, to modulate neuronal functions. frontiersin.org Activation of the AT1 receptor is associated with many of the traditional effects of Angiotensin II, while the AT2 receptor often counteracts these actions. frontiersin.org For instance, AT2 receptor activation can lead to an increase in potassium (K+) channel activity and a decrease in T-type calcium (Ca2+) channel activity, thereby influencing synaptic plasticity. frontiersin.org The peptide Angiotensin IV, a metabolite of Angiotensin II, and its corresponding AT4 receptor are also implicated in cognitive processes, including learning and memory, by potentially mediating acetylcholine (B1216132) and dopamine (B1211576) release. mdpi.com
| Key Finding | Signaling Pathway/Mechanism | Reference |
| Stimulation of tyrosine hydroxylase and norepinephrine transporter gene expression | MAP kinase signaling pathway | nih.govnih.gov |
| Modulation of synaptic plasticity | Increased K+ channel activity, decreased T-type Ca2+ channel activity via AT2R | frontiersin.org |
| Involvement in cognitive processes | Potential mediation of acetylcholine and dopamine release via AT4 receptor | mdpi.com |
Potential Involvement in Migraine Pathophysiology
Emerging evidence suggests a significant role for the renin-angiotensin system (RAS), and specifically Angiotensin II, in the pathophysiology of migraine. nih.govsemanticscholar.orgdntb.gov.ua Clinical, pharmacoepidemiological, genetic, and physiological studies support a link between the angiotensin system and this common neurological disorder. nih.gov While the precise mechanisms are still under investigation, the neurophysiological, chemical, and immunological effects of the RAS are considered relevant to migraine development. nih.gov
Clinical trials have indicated that angiotensin-converting enzyme (ACE) inhibitors and Angiotensin II receptor blockers (ARBs) are effective in the prophylactic treatment of migraine. nih.gov This therapeutic effect is likely not solely attributable to their blood pressure-lowering properties. nih.gov Studies comparing serum levels of RAS components between individuals with migraine and healthy controls have found significant differences. nih.gov Patients with migraine have been observed to have higher levels of Angiotensin II and Angiotensin (1-7), alongside lower levels of ACE. nih.gov These findings suggest an alteration in RAS activity in individuals with migraine, pointing towards the participation of this system in the disorder's pathophysiology. nih.gov
| Study Type | Key Finding | Implication for Migraine Pathophysiology | Reference |
| Clinical Trials | ACE inhibitors and ARBs are effective for migraine prophylaxis. | The renin-angiotensin system is a valid therapeutic target for migraine. | nih.gov |
| Serum Marker Analysis | Patients with migraine exhibit higher levels of Angiotensin II and Ang (1-7), and lower levels of ACE. | Suggests dysregulation of the renin-angiotensin system in migraine. | nih.gov |
| Systematic Reviews | The RAS likely has a clinically important role in migraine pathophysiology. | The RAS modulates neuronal, inflammatory, and vascular mechanisms relevant to migraine. | nih.govsemanticscholar.orgdntb.gov.ua |
Immunomodulation and Inflammatory Responses
Regulation of Pro-inflammatory Mediators and Cell Adhesion Molecules
Angiotensin II is a potent modulator of inflammatory responses, acting as a pro-inflammatory mediator. embopress.orgresearchgate.net It stimulates the production and release of a variety of pro-inflammatory cytokines and chemokines. embopress.orgfrontiersin.orgnih.gov In vivo studies have shown that Angiotensin II infusion leads to increased plasma levels of Interleukin-6 (IL-6) and elevated renal expression of Tumor Necrosis Factor-alpha (TNF-α), IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1). frontiersin.orgnih.gov This upregulation of inflammatory mediators is associated with the activation of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov
In addition to cytokines, Angiotensin II also upregulates the expression of cell adhesion molecules on endothelial cells and leukocytes, which is a critical step in the inflammatory process of leukocyte recruitment. researchgate.netfrontiersin.orgmdpi.com Specifically, Angiotensin II has been shown to increase the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). researchgate.netfrontiersin.org This facilitates the adhesion of leukocytes to the endothelium, allowing them to migrate into tissues and contribute to inflammation. youtube.com Treatment with an Angiotensin II type 1 receptor antagonist has been demonstrated to decrease plasma levels of soluble ICAM-1 and VCAM-1. nih.gov
| Mediator/Molecule | Effect of Angiotensin II | Associated Signaling Pathway | Reference |
| Interleukin-6 (IL-6) | Upregulation | NF-κB | frontiersin.orgnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Upregulation | NF-κB | nih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Upregulation | NF-κB | nih.gov |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Upregulation | - | researchgate.netfrontiersin.org |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Upregulation | - | researchgate.netfrontiersin.org |
Influence on Autoimmune Disease Pathogenesis
The immunomodulatory effects of Angiotensin II extend to its potential involvement in the pathogenesis of autoimmune diseases. embopress.orgresearchgate.net Angiotensin II can modulate T-cell responses, which are central to the development of many autoimmune conditions. embopress.org It has been shown to disrupt the balance between T helper 1 (Th1) and T helper 2 (Th2) cells by promoting the production of the Th1 cytokine interferon-gamma (IFN-γ) while reducing the levels of the Th2 cytokine IL-4. mdpi.com This shift towards a Th1-mediated immune response can exacerbate certain autoimmune diseases. mdpi.com
Furthermore, Angiotensin II can influence the differentiation and function of other immune cells, such as dendritic cells and Th17 cells. mdpi.com In experimental autoimmune encephalomyelitis, a model for multiple sclerosis, Angiotensin II acting through the AT1 receptor promotes the synthesis of Th1 and Th17 cytokines, specifically IFN-γ and IL-17. embopress.org The pro-inflammatory actions of Angiotensin II are also implicated in the pathogenesis of rheumatoid arthritis, where it is recognized as a powerful pro-inflammatory mediator. researchgate.net
Cellular Growth, Proliferation, and Apoptosis
Angiotensin II exerts trophic or mitogenic effects on various target tissues, indicating its role in cellular growth and proliferation. nih.gov It shares characteristics with classical peptide growth factors, such as the ability to be generated locally for autocrine or paracrine action, stimulate tyrosine phosphorylation, activate MAP kinases, and increase the expression of nuclear proto-oncogenes. nih.gov In vascular smooth muscle, Angiotensin II can induce cellular hypertrophy and/or hyperplasia. nih.gov This effect is partly dependent on the induction of secondary factors that can either stimulate mitosis, like platelet-derived growth factor (PDGF), or inhibit it, like transforming growth factor-beta (TGF-β). nih.gov
Conversely, Angiotensin II can also induce apoptosis, or programmed cell death, in various cell types. embopress.orgnih.gov For instance, in pancreatic islet β-cells, exposure to Angiotensin II can trigger apoptosis. frontiersin.org In primary pulmonary endothelial cells, Angiotensin II-mediated apoptosis requires the AT2 receptor and proceeds through the intrinsic, mitochondrial-mediated pathway. nih.gov This process involves the release of cytochrome c, activation of caspase-3, and is associated with a reduction in the levels of the anti-apoptotic protein Bcl-xL. nih.gov In bladder cancer cells, overexpression of the AT2 receptor has been shown to induce apoptosis and suppress cell proliferation, suggesting a therapeutic potential for targeting this pathway. nih.gov Furthermore, in hypertensive cardiac injury models, Angiotensin II stimulation increases the rate of apoptosis in myocardial cells, an effect that can be mitigated by certain interventions. mdpi.com
| Cellular Process | Effect of Angiotensin II | Key Mediators/Pathways | Cell/Tissue Type | Reference |
| Growth/Proliferation | Promotes hypertrophy and hyperplasia | MAP kinase, PDGF, TGF-β | Vascular smooth muscle | nih.gov |
| Apoptosis | Induces apoptosis | AT2 receptor, mitochondrial pathway, caspases | Pulmonary endothelial cells, pancreatic β-cells, myocardial cells | frontiersin.orgnih.govmdpi.com |
| Apoptosis | Induces apoptosis | Decreased Bcl-xL levels | Pulmonary endothelial cells | nih.gov |
| Apoptosis | Suppresses proliferation and induces apoptosis | AT2 receptor overexpression | Bladder cancer cells | nih.gov |
Oxidative Stress and Mitochondrial Dysfunction
Angiotensin II is a potent inducer of oxidative stress, primarily through the activation of NAD(P)H oxidase enzymes, which leads to the production of reactive oxygen species (ROS). This surge in ROS can overwhelm the cell's antioxidant defenses, leading to cellular damage. Mitochondria are particularly vulnerable to and major sources of ROS. Ang II-induced oxidative stress can trigger a vicious cycle of mitochondrial dysfunction.
The binding of Ang II to its type 1 receptor (AT1R) stimulates NAD(P)H oxidase, increasing cytosolic ROS. These ROS can then induce the production of mitochondrial ROS (mtROS), leading to mitochondrial damage. This damage manifests as increased mitochondrial DNA deletions, impaired energy metabolism, and altered mitochondrial structure. The resulting mitochondrial dysfunction further exacerbates ROS production, creating a feed-forward loop that contributes to cellular injury.
Angiotensin II antipeptides, by blocking or counteracting Ang II signaling, can mitigate this oxidative damage and protect mitochondrial function. Blockade of the RAS has been shown to reduce mtROS and improve mitochondrial content and function. For instance, peptides that inhibit the Ang II/AT1R axis can prevent the activation of NAD(P)H oxidase, thereby reducing the initial trigger for mtROS production.
One of the key counter-regulatory peptides is Angiotensin-(1-7). It often opposes the actions of Ang II. Studies have shown that Ang-(1-7) can reduce oxidative stress by activating the Mas receptor, which in turn can lead to the upregulation of antioxidant pathways, such as the Nrf2/HO-1 axis. By enhancing the cellular antioxidant capacity, Ang-(1-7) helps to break the cycle of Ang II-induced oxidative stress and mitochondrial dysfunction.
Research has also explored mitochondria-targeted therapies. For example, a mitochondria-targeted version of the Angiotensin receptor blocker Losartan (mtLOS), which can be considered a synthetic antipeptide strategy, has been developed to deliver the antagonist directly to the inner mitochondrial membrane, protecting against Ang II-driven increases in hydrogen peroxide production.
The protective effects of Angiotensin II antipeptides on mitochondria are summarized in the table below:
| Mechanism of Ang II-Induced Damage | Protective Action of Antipeptides | Key Molecules Involved |
| Activation of NAD(P)H oxidase | Inhibition of NAD(P)H oxidase activation | NAD(P)H oxidase, AT1R |
| Increased mitochondrial ROS (mtROS) production | Reduction of mtROS levels | mtROS, Thioredoxin-2 |
| Mitochondrial DNA damage | Prevention of mitochondrial DNA deletions | Mitochondrial DNA |
| Impaired mitochondrial energy metabolism | Enhancement of mitochondrial function and content | Peroxisome proliferator-activated receptors (PPARs) |
| Vicious cycle of ROS-induced ROS release | Upregulation of antioxidant pathways | Nrf2, HO-1, Sirtuins |
Implications in Other Disease States
The detrimental effects of Angiotensin II extend beyond cardiovascular and renal systems. The pro-inflammatory, pro-proliferative, and pro-fibrotic actions of Ang II are implicated in the pathogenesis of other conditions, including cancer and age-related tissue decline. Consequently, Angiotensin II antipeptides are being investigated for their therapeutic potential in these areas.
There is accumulating evidence that Angiotensin II plays a significant role in tumor growth and metastasis. It can promote cancer progression by modulating cell adhesion, migration, invasion, proliferation, and angiogenesis. The expression of Ang II receptors, particularly AT1R, has been observed in various tumor types, including renal, breast, and lung cancer.
Angiotensin II contributes to the tumor microenvironment by stimulating inflammation and fibrosis, which can facilitate tumor growth and spread. Furthermore, Ang II can enhance the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, which is crucial for supplying nutrients to growing tumors.
Inhibiting the action of Angiotensin II with antipeptides or other blockers has shown promise in preclinical and some clinical studies for cancer therapy. These inhibitors can impede tumor progression, vascularization, and metastasis through multiple pathways. For example, blockade of the AT1R has been shown to prevent pulmonary metastasis of renal cancer in murine models by inhibiting tumor angiogenesis.
Counter-regulatory peptides like Angiotensin-(1-7) have also demonstrated anti-cancer effects. Ang-(1-7) can inhibit the growth of lung cancer cells and reduce tumor vessel density, partly by decreasing VEGF expression. In some contexts, the blockade of AT1R can lead to the conversion of Ang II to Ang-(1-7), which then acts through its own receptor (MasR) to reduce cancer metastasis.
The table below summarizes the pro-tumorigenic effects of Angiotensin II and the anti-cancer mechanisms of its antagonists.
| Pro-Tumorigenic Effect of Angiotensin II | Antagonistic Mechanism | Affected Cancer Type (Example) |
| Promotes cell proliferation and invasion | Inhibition of AT1R signaling | Renal Cell Carcinoma, Prostate Cancer |
| Stimulates angiogenesis via VEGF | Reduction of VEGF expression | Lung Cancer, Renal Cancer |
| Enhances tumor-associated fibrosis | Reduction of desmoplasia | Pancreatic Cancer |
| Promotes epithelial-mesenchymal transition (EMT) | Restoration of mesenchymal-epithelial transition | Breast Cancer |
| Increases expression of cancer stem cell markers | Reduction of CSC-like phenotypes | Lung Cancer |
The aging process is characterized by a progressive decline in physiological function, often accompanied by chronic low-grade inflammation and increased oxidative stress. The renin-angiotensin system, and specifically Angiotensin II, is increasingly recognized as a key contributor to the aging process and age-related diseases. Overactivation of Ang II signaling is associated with many hallmarks of aging, including mitochondrial dysfunction, cellular senescence, and telomere attrition.
Angiotensin II promotes cellular senescence, a state of irreversible cell cycle arrest where cells remain metabolically active and can secrete a host of pro-inflammatory molecules, contributing to tissue damage. Ang II-induced ROS production is a major driver of this process, leading to vascular senescence and functional and structural changes in blood vessels that contribute to age-related vascular diseases. In tissues like the kidney, chronic exposure to Ang II can induce senescence in endothelial cells, promoting an inflammatory microenvironment.
Blocking the Ang II pathway has been shown to have anti-aging effects in various studies. Rodents with RAS blockade exhibit increased survival and prevention of age-associated changes. These effects are linked to the protection of mitochondria from oxidative damage. Counter-regulatory peptides such as Angiotensin-(1-7) also play a protective role against senescence. For instance, Ang-(1-7) can antagonize cell senescence triggered by Ang II in endothelial cells, helping to preserve vascular health.
The role of Angiotensin II in aging and the protective effects of its antagonists are outlined below.
| Aging-Related Process Promoted by Ang II | Protective Mechanism of Ang II Antagonists | Affected Tissues/Cells |
| Increased Oxidative Stress | Reduction of ROS production | Vasculature, Kidney, Heart |
| Induction of Cellular Senescence | Prevention or reduction of senescent cell accumulation | Vascular smooth muscle cells, Endothelial cells |
| Mitochondrial Dysfunction | Preservation of mitochondrial function | Multiple organ systems |
| Pro-inflammatory signaling | Amelioration of inflammation | Vasculature, Kidney |
| Tissue Fibrosis | Reduction of fibrotic changes | Heart, Kidney |
Experimental Models and Methodologies in Angiotensin Ii Antipeptide Research
In Vitro Cellular and Tissue Models
In vitro models are fundamental for initial screening and mechanistic studies of Angiotensin II antipeptides. They allow for the investigation of molecular interactions and cellular responses in a controlled environment, free from the systemic complexities of a living organism.
Vascular smooth muscle cells (VSMCs) are primary targets of Angiotensin II, which induces their contraction and proliferation, contributing to vasoconstriction and the pathogenesis of hypertension and atherosclerosis. plos.orgmdpi.commdpi.com VSMC cultures are therefore critical for assessing the direct effects of Ang II antipeptides. Studies in this area investigate the ability of antipeptides to counteract Ang II-induced cellular responses, such as proliferation, migration, and senescence. plos.orgmdpi.com Angiotensin II is known to stimulate VSMC replication and growth through various signaling pathways, including the activation of protein kinases and the generation of reactive oxygen species. mdpi.comnih.gov These cultured cell models provide a platform to determine if an antipeptide can inhibit these specific mitogenic and pro-inflammatory signals. mdpi.comnih.gov
While direct studies involving Angiotensin II antipeptides in hepatocytes were not prominently identified, mesangial cells are a key model for understanding the renal effects of Angiotensin II. Glomerular mesangial cells, when cultured, have been shown to possess specific receptors for Angiotensin II. core.ac.uk The binding of Ang II to these receptors can induce a contractile response and stimulate cell proliferation and the biosynthesis of extracellular matrix components like type I collagen. nih.gov These actions are implicated in the pathogenesis of glomerular diseases. Therefore, mesangial cell assays serve as a valuable platform to investigate whether Angiotensin II antipeptides can antagonize these pathological effects at the cellular level within the kidney.
Isolated tissue preparations, particularly vascular rings from rabbit aortas, are a crucial ex vivo model for examining the physiological effects of Angiotensin II antipeptides on vascular tone. nih.govahajournals.org In this system, the contractile response of the aortic smooth muscle to Angiotensin II is measured in the presence and absence of the test antipeptide.
Research has identified two types of antisense peptide antagonists to human Angiotensin II: one encoded in the antiparallel reading of the cDNA and another in the parallel reading. nih.govahajournals.org When tested on rabbit aorta smooth muscle, neither peptide showed direct contractile activity on its own. ahajournals.org
The antiparallel Ang II peptide demonstrated physiological antagonism to Ang II-induced contractions, though its activity was partially blocked by an Ang II antiserum, suggesting it may act as an Ang II homologue. nih.govahajournals.org
Table 1: Effects of Parallel Angiotensin II Antipeptide on Rabbit Aortic Ring Contractions
| Concentration Range | Observed Effect on Ang II-Induced Contraction | Mechanism of Action |
|---|---|---|
| High (micromolar) | Inhibition / Antagonism | Acts as an Ang II complement, diminishing contraction. nih.govahajournals.org |
| Low (nanomolar) | Augmentation / Potentiation | Significantly increases the force of muscle contraction. nih.govahajournals.org |
This dual augmentation/antagonist activity suggests a highly sequence-specific interaction that could be valuable in studying the mechanisms behind the slow pressor effect of Ang II seen in hypertension. nih.gov
Modern molecular biology techniques, including cell culture transfection and expression systems, are employed to investigate the specific interactions between Angiotensin II antipeptides and their targets. Cell lines, such as Human Embryonic Kidney 293 (HEK-293) cells, are often transfected with cDNA for the Angiotensin II Type 1 Receptor (AT1R) to create a controlled environment for studying receptor signaling. nih.gov
These systems allow researchers to:
Overexpress specific receptors to study binding and signaling pathways.
Introduce custom-designed peptides, such as those that mimic portions of the receptor, to disrupt signal transduction.
Evaluate the effects of these peptides on downstream events like phosphatidylinositol turnover, calcium influx, and the activation of signaling proteins and transcription factors. nih.gov
For example, a cell-penetrating peptide constructed from the second intracellular loop of the AT1 receptor was shown to effectively inhibit several Ang II-stimulated signaling pathways when tested in transfected HEK-293 cells and in primary cultures of human pulmonary artery smooth muscle cells. nih.gov Such models are essential for delineating the precise molecular mechanisms of antipeptide action and for selectively regulating receptor signaling. nih.gov
In Vivo Animal Models
In vivo models are indispensable for evaluating the systemic effects of Angiotensin II antipeptides on complex physiological processes like blood pressure regulation and the development of cardiovascular disease.
Rodent models are the most common platform for studying hypertension in vivo. frontiersin.orgresearchgate.net Pharmacologically-induced models, particularly the Angiotensin II-induced hypertension model, are highly relevant for antipeptide research. frontiersin.orgimrpress.com In this model, rodents (typically rats or mice) receive a continuous infusion of Angiotensin II, which reliably induces a slow, progressive increase in blood pressure over several days, mimicking aspects of human hypertension. nih.govimrpress.com
Commonly used rodent strains include:
Sprague-Dawley rats
Wistar rats frontiersin.org
Spontaneously Hypertensive Rats (SHR) frontiersin.orgresearchgate.net
These models are used to study the pathological consequences of elevated Angiotensin II levels, such as vascular and cardiac hypertrophy, fibrosis, and inflammation. frontiersin.orgnih.gov They provide the necessary biological context to assess whether an this compound can prevent or reverse these disease processes in vivo. For instance, studies have shown that Ang II infusion stimulates smooth muscle cell replication in the arteries of rats, an effect that is independent of the blood pressure increase itself. nih.gov These animal models would be the definitive platform to test if an antipeptide could block such direct mitogenic effects and ultimately lower blood pressure or mitigate end-organ damage. consensus.appnih.gov
Angiotensin II-Infused Experimental Models
Chronic infusion of Angiotensin II in animal models is a widely used and technically straightforward method to study the pathological effects of sustained RAS activation. ahajournals.org These models are instrumental in replicating various aspects of human cardiovascular diseases, providing valuable insights into the mechanisms of Ang II-driven pathologies.
Key Pathophysiological Replicas:
Hypertension: Ang II infusion consistently induces a sustained elevation in blood pressure, mimicking essential hypertension in humans. nih.govahajournals.org This model allows for the investigation of the complex interplay between Ang II, vascular resistance, and renal function in the development of hypertension. ahajournals.org
Vascular Remodeling and Inflammation: The continuous exposure to Ang II promotes significant vascular alterations, including increased medial thickness of the aorta, inflammation, and cellular proliferation and hypertrophy. nih.gov
Atherosclerosis and Aneurysms: In genetically susceptible strains, such as ApoE-/- or LDL receptor-/- mice, Ang II infusion accelerates the development of atherosclerosis and can lead to the formation of abdominal aortic aneurysms (AAAs), providing a valuable platform to study the mechanisms underlying these life-threatening conditions. ahajournals.orgnih.gov
Other Vascular Pathologies: Newly developed Ang II-infused models have been reported to replicate other human diseases, including postmenopausal hypertension, preeclampsia, and vascular aging. nih.gov
Model Considerations and Limitations:
The outcomes of Ang II infusion studies can be influenced by several factors, including the animal species and strain, the rate and duration of Ang II infusion, and the route of administration (e.g., subcutaneous, intravenous). ahajournals.org While these models have significantly advanced our understanding of Ang II's role in disease, it is important to acknowledge their limitations. The infused Ang II levels may not always reflect physiological or pathophysiological concentrations, and the acute or chronic nature of the infusion can influence the observed effects. ahajournals.org
Table 1: Key Features of Angiotensin II-Infused Experimental Models
| Feature | Description | Key Research Applications |
| Method | Continuous subcutaneous or intravenous infusion of Angiotensin II. ahajournals.orgahajournals.org | Studying hypertension, atherosclerosis, vascular inflammation, and aneurysm formation. ahajournals.orgnih.gov |
| Primary Outcomes | Sustained increase in blood pressure, vascular remodeling, endothelial dysfunction, and organ damage. nih.gov | Investigating the mechanisms of Ang II-induced pathologies and testing the efficacy of therapeutic interventions. |
| Common Animal Models | Mice (including genetically modified strains like ApoE-/- and LDL receptor-/-), rats. ahajournals.orgahajournals.org | Elucidating the role of specific genes and pathways in the development of cardiovascular disease. |
| Advantages | Technically simple, reproducible, and effectively mimics several aspects of human cardiovascular diseases. ahajournals.org | High-throughput screening of potential therapeutic agents. |
| Limitations | Potential for pharmacological rather than physiological effects of Ang II, variability between different infusion protocols. ahajournals.org | Requires careful consideration of dosage and administration route to ensure clinical relevance. |
Genetically Engineered Animal Models
The advent of genetic engineering has revolutionized the study of the renin-angiotensin system, allowing for precise manipulation of RAS components to dissect their specific physiological and pathological roles. nih.govscielo.br These models have provided invaluable insights that complement the findings from Ang II infusion studies.
Types of Genetically Engineered Models:
Transgenic Models: These models involve the introduction of a foreign gene (transgene) into the animal's genome. For example, transgenic rats overexpressing the mouse Ren-2 renin gene develop severe hypertension. scielo.br Similarly, "humanized" models expressing human renin and angiotensinogen (B3276523) have been crucial for studying species-specific interactions within the RAS and for testing drugs that target human RAS components. ahajournals.orgresearchgate.net
Knockout Models: Gene targeting techniques are used to inactivate or "knock out" a specific gene. Mice lacking the angiotensinogen gene or the AT1A receptor exhibit hypotension, highlighting the fundamental role of these components in blood pressure regulation. ahajournals.org
Conditional and Inducible Models: More advanced models allow for gene expression to be controlled in a tissue-specific or time-dependent manner. ahajournals.org For instance, placing the renin gene under an inducible promoter allows researchers to control the timing and severity of hypertension. ahajournals.org
Key Research Findings from Genetically Engineered Models:
Blood Pressure Regulation: Studies using these models have unequivocally established the critical role of various RAS components, including angiotensinogen, renin, ACE, and the AT1A receptor, in maintaining cardiovascular homeostasis. nih.gov
Tissue-Specific RAS: Genetically engineered models have been instrumental in demonstrating the importance of local or tissue-based RAS in specific organs, independent of the systemic circulating RAS. scielo.br
Receptor Function: The development of mice lacking different Ang II receptor subtypes has been essential for delineating the distinct functions of each receptor in mediating the diverse effects of Ang II.
| Model Type | Genetic Modification | Phenotype | Key Insights |
| Transgenic Rat | Overexpression of mouse Ren-2 renin gene scielo.br | Severe hypertension, cardiovascular hypertrophy scielo.br | Importance of tissue-based RAS in hypertension. scielo.br |
| Double Transgenic Mouse | Expression of human renin and human angiotensinogen scielo.br | Hypertension scielo.br | Demonstrates species-specificity of the renin-angiotensinogen reaction. scielo.br |
| Knockout Mouse | Deletion of the AT1A receptor gene ahajournals.org | Hypotension ahajournals.org | Confirms the primary role of the AT1A receptor in mediating the pressor effects of Ang II. ahajournals.org |
| Conditional Knockout Mouse | Tissue-specific deletion of the AT1A receptor in the proximal tubule ahajournals.org | Hypotension on a normal-salt diet ahajournals.org | Highlights the critical role of renal AT1A receptors in Ang II-dependent blood pressure regulation. ahajournals.org |
Biochemical and Biophysical Characterization Techniques
A variety of biochemical and biophysical techniques are employed to characterize the interaction between Angiotensin II, its analogs, and their receptors at the molecular level. These methods provide quantitative data on binding affinities, receptor density, and the structural basis of these interactions.
Receptor Binding Assays (e.g., Radioligand Competition, Saturation)
Radioligand binding assays are a cornerstone for studying receptor-ligand interactions and are considered the gold standard for measuring the affinity of a ligand for its receptor. giffordbioscience.comcreative-bioarray.com These assays are highly sensitive and robust, providing critical data for drug discovery and development. creative-bioarray.com
Saturation Binding Assays: These experiments are performed by incubating a fixed amount of a receptor preparation (e.g., cell membranes) with increasing concentrations of a radiolabeled ligand, such as ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II. nih.govresearchgate.net This allows for the determination of the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue or cell preparation. giffordbioscience.comcreative-bioarray.com
Competition (or Inhibition) Binding Assays: In these assays, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound (e.g., an Ang II antipeptide). nih.gov The ability of the unlabeled compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki) or its IC50 value (the concentration that inhibits 50% of radioligand binding). giffordbioscience.comcreative-bioarray.com These assays are essential for screening and characterizing the potency of new drug candidates. nih.gov
Spectroscopic Analyses (NMR, FTIR, Fluorescence)
Spectroscopic techniques provide detailed information about the structure, conformation, and dynamics of Angiotensin II and its analogs in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR studies have been instrumental in determining the solution conformation of Ang II. nih.gov These studies have revealed that Ang II exists predominantly in an extended backbone conformation but also exhibits local structures involving preferred side-chain positions for the aromatic residues Tyr, His, and Phe. nih.govmdpi.com NMR has also been used to identify a "charge relay system" between these aromatic residues, which is thought to be important for receptor activation. mdpi.commdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to study the vibrational modes of peptides and proteins, providing insights into their secondary structure and the effects of ligand binding on protein conformation. nih.gov
Fluorescence Spectroscopy: The intrinsic fluorescence of the tyrosine residue in Ang II can be used to probe its local environment and to study its interaction with receptors and other molecules. mdpi.com
Immunochemical Approaches (e.g., Monoclonal Antibodies, Immunoprecipitation)
Immunochemical techniques utilize the high specificity of antibodies to detect, quantify, and isolate Angiotensin II and its related peptides.
Monoclonal Antibodies: The development of high-affinity monoclonal antibodies specific for the C-terminus of Ang II has enabled the development of sensitive and specific immunoassays for the measurement of Ang II in plasma and other biological fluids. nih.gov These antibodies are crucial for clinical and research applications requiring accurate quantification of Ang II levels.
Immunoprecipitation (IP): This technique uses an antibody to isolate a specific antigen (e.g., Ang II or its receptor) from a complex mixture, such as a cell lysate. biologydiscussion.comrockland.comthermofisher.com The antigen-antibody complex is then captured on a solid support (e.g., agarose (B213101) or magnetic beads) and can be further analyzed. rockland.comthermofisher.com Immunoprecipitation is a powerful tool for studying protein-protein interactions and for purifying proteins for further characterization. rockland.com
Computational and Structural Biology Approaches
Computational modeling and structural biology provide atomic-level insights into the interactions between Angiotensin II, its antipeptides, and their receptors. These approaches are invaluable for understanding the molecular basis of ligand recognition and for the rational design of new drugs.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. These simulations have been employed to investigate the conformational changes that occur in the angiotensin-converting enzyme (ACE) upon binding of different inhibitory peptides. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor. mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific target.
Molecular Docking and Ligand-Receptor Modeling
Molecular docking is a computational method used to predict the binding orientation of a ligand to its target receptor, providing insights into the affinity and interaction patterns. cumhuriyet.edu.trmdpi.commdpi.com In the context of the Angiotensin II system, docking studies are crucial for understanding how Angiotensin II, its antagonists, and potential antipeptides interact with the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. cumhuriyet.edu.trias.ac.in
Researchers use crystal structures of the receptors, such as the AT1R, to perform docking simulations. ias.ac.inresearchgate.net These studies have successfully modeled the binding of various angiotensin receptor blockers (ARBs), revealing key interactions with receptor residues. For instance, docking studies have shown that ARBs bind to a site involving residues such as Arg167, Tyr35, and Trp84, forming ionic bonds, hydrogen bonds, and π-stacking interactions. ias.ac.in The docking scores obtained from these simulations can qualitatively reflect the relative binding affinities of different ligands for the receptors. ias.ac.in
This modeling is not limited to antagonists. The binding of the endogenous agonist, Angiotensin II, has also been studied to understand the structural basis for receptor activation. ias.ac.in Furthermore, a peptide identified through genomic screening, EGVYVHPV, which acts as an inverse agonist, is a key subject for such modeling to understand how it produces an opposite effect to Angiotensin II at the AT1 receptor. researchgate.net Docking simulations help to explain how these different ligands can stabilize distinct conformational states of the receptor, leading to agonism, antagonism, or inverse agonism.
Table 1: Summary of Molecular Docking Findings for AT1 Receptor Ligands
| Ligand | Receptor | Key Interacting Residues | Observed Interactions | Reference |
|---|---|---|---|---|
| ZD7155 (ARB) | AT1R | Arg167, Tyr35, Trp84 | Ionic bonds, hydrogen bonds, π-stacking | ias.ac.in |
| Olmesartan (ARB) | AT1R | Not specified | Comparison between homology models and crystal structures | researchgate.net |
| Phe-Tyr dipeptide | AT1R | Tyr-35, Thr-88 | Hydrogen bonds | cumhuriyet.edu.tr |
| KLLWNGKM (peptide) | ACE | Glu411, Ser355, Ala356, and others | Interaction with zinc ion, hydrogen bonds | mdpi.com |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools that complement static docking models by providing insights into the dynamic nature of peptides and their receptors over time. nih.govnih.gov These simulations can reveal how molecules like Angiotensin II behave in different environments and how the AT1 receptor changes its shape upon ligand binding. nih.govnih.gov
MD simulations of Angiotensin II in aqueous versus hydrophobic (DMSO) environments have shown that the peptide's conformation is highly dependent on its surroundings. nih.gov In an aqueous environment, the N-terminus of Angiotensin II exhibits considerable flexibility, while the C-terminus is less flexible. nih.gov This is significant because the biological activity is thought to be associated with the C-terminal residues interacting with the hydrophobic environment of the AT1 receptor. nih.gov These simulations also identified important structural features, such as the spatial proximity between Tyr4 and His6, which could inform the rational design of new AT1 antagonists. nih.gov
Simulations of the AT1 receptor itself have identified distinct conformational states associated with different signaling pathways. The binding of Angiotensin II can favor a conformational transition linked to the activation of the Gq/11 pathway. nih.gov In contrast, other ligands or mutations can stabilize a "ground state" of the receptor, which is associated with the β-arrestin pathway. nih.gov These findings are critical for understanding how an antipeptide, acting as an inverse agonist, might function by stabilizing an inactive conformation of the receptor, thereby preventing signaling.
Table 2: Key Findings from Molecular Dynamics Simulations
| Molecule(s) Simulated | Key Observation | Functional Implication | Reference |
|---|---|---|---|
| Angiotensin II in water vs. DMSO | N-terminus is more flexible in water; C-terminus is less flexible. Proximity between Tyr4 and His6. | C-terminus is critical for binding to the hydrophobic receptor pocket. Spatial features can guide drug design. | nih.gov |
| Angiotensin II with WT-AT1 Receptor | Favors a conformational transition in the receptor's transmembrane domain 7 (TMD7). | This transition is correlated with the activation of the Gq/11 signaling pathway. | nih.gov |
| Biased agonist [Sar1,Ile8]AngII with WT-AT1 Receptor | Shows a preference for the receptor's ground state compared to Angiotensin II. | Stabilization of the ground state is linked to the activation of the β-arrestin pathway. | nih.gov |
| AT1 Receptor with N111G mutation | The mutation destabilizes the ground state of the receptor. | Favors conformational changes consistent with a transition to an active state. | nih.gov |
Genetic and Genomic Screening Methodologies
Genetic and genomic approaches have become indispensable for identifying novel components of the renin-angiotensin system and for understanding inter-individual variations in response to therapies. mdpi.com These methodologies range from broad genome-wide association studies (GWAS) to targeted gene editing.
A significant breakthrough in this area was the identification of a naturally occurring this compound through genomic screening. researchgate.net This research identified a peptide, EGVYVHPV, which is encoded by the mRNA that is complementary to the mRNA encoding Angiotensin II itself. researchgate.net This discovery demonstrates that opposite strands of DNA can encode for peptides with opposing biological effects at the same receptor. researchgate.net This antipeptide was found to be an inverse agonist at the AT1 receptor, suggesting a natural mechanism for regulating the system. researchgate.net
Broader genomic studies, such as GWAS, have been extensively used to identify genetic variants (single nucleotide polymorphisms or SNPs) associated with hypertension and the response to antihypertensive drugs like ARBs and ACE inhibitors. mdpi.comnih.gov While hypertension is a polygenic trait, these studies help to build a foundation for precision medicine, where treatments could be tailored to an individual's genetic profile. mdpi.comnih.gov
More recently, advanced gene-editing and RNA-based technologies like CRISPR-Cas9, antisense oligonucleotides (ASO), and small interfering RNA (siRNA) are being explored to directly target components of the renin-angiotensin system. nih.gov These approaches are being used to specifically reduce the production of hepatic angiotensinogen, the precursor to Angiotensin II, offering a novel therapeutic strategy for managing blood pressure. nih.gov
Table 3: Overview of Genetic and Genomic Methodologies in Angiotensin Research
| Methodology | Purpose | Key Finding / Application | Reference |
|---|---|---|---|
| Genomic Screening (Complementary mRNA) | To identify naturally occurring regulatory peptides. | Identified the antipeptide EGVYVHPV, an inverse agonist encoded on the opposite DNA strand to Angiotensin II. | researchgate.net |
| Genome-Wide Association Studies (GWAS) | To identify genetic variants associated with hypertension and drug response. | Revealed that hypertension is a polygenic condition, hampering initial precision medicine efforts but providing foundational data. | nih.gov |
| CRISPR-Cas9, siRNA, ASO | To selectively modulate the expression of genes in the renin-angiotensin system. | Used to target and reduce the production of hepatic angiotensinogen, lowering blood pressure in preclinical and clinical studies. | nih.gov |
Therapeutic Potential and Drug Discovery Research of Angiotensin Ii Antipeptides
Development of Angiotensin II Antipeptides as Receptor Antagonists
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance, with its principal effector being the octapeptide Angiotensin II. Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. nih.gov Most of the well-known effects of Angiotensin II, including vasoconstriction, inflammation, and cellular growth, are mediated by the AT1 receptor. nih.govmdpi.com In contrast, the AT2 receptor often opposes the actions of the AT1 receptor, mediating effects like vasodilation and anti-growth. nih.gov
This understanding spurred the development of Angiotensin II antipeptides, primarily Angiotensin II receptor antagonists, also known as Angiotensin II Receptor Blockers (ARBs). These molecules are designed to selectively block the AT1 receptor, thereby preventing Angiotensin II from binding and exerting its pressor effects. nih.govyoutube.com This targeted blockade interferes with the RAS cascade at its final step. nih.gov The development of non-peptide antagonists, such as losartan (B1675146) and subsequent "sartans" like valsartan (B143634) and irbesartan, represented a major therapeutic advance, offering a more direct and complete blockade of the RAS compared to earlier strategies like ACE inhibitors, which can have off-target effects. nih.govnih.gov By preventing Angiotensin II from activating its receptor, these antagonists effectively inhibit its downstream signaling pathways. youtube.comyoutube.com
Strategies for Hypertension and Cardiovascular Disease Management
The central role of Angiotensin II in cardiovascular pathophysiology has made its antagonism a cornerstone of managing hypertension and related cardiovascular diseases. nih.gov Blockade of the AT1 receptor has proven to be a highly effective strategy for reducing high blood pressure. nih.gov Clinical trials have shown that ARBs are as effective as other major antihypertensive drug classes, including ACE inhibitors, beta-blockers, and calcium-channel blockers, in lowering blood pressure. nih.gov The therapeutic approach extends beyond simple blood pressure control, addressing the broader spectrum of Angiotensin II-induced organ damage, including heart failure, diabetic nephropathy, and post-myocardial infarction remodeling. nih.gov
Angiotensin II is one of the body's most potent vasoconstrictors. It acts directly on AT1 receptors located on vascular smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and narrowing of the blood vessels, which in turn increases systemic vascular resistance and blood pressure. mdpi.comyoutube.comyoutube.com
Furthermore, Angiotensin II stimulates the zona glomerulosa of the adrenal cortex to synthesize and release the steroid hormone aldosterone (B195564). youtube.combachem.comnih.gov Aldosterone acts on the kidneys to promote the reabsorption of sodium and water, leading to an expansion of blood volume. youtube.combachem.com This dual action of vasoconstriction and volume expansion is a powerful mechanism for raising blood pressure. Angiotensin II receptor antagonists directly inhibit these effects. By blocking the AT1 receptor, they prevent vasoconstriction, leading to vasodilation and a decrease in vascular resistance. youtube.com Simultaneously, they reduce the stimulation for aldosterone release, which promotes the excretion of sodium and water, thereby decreasing blood volume. youtube.com
Beyond its hemodynamic effects, Angiotensin II plays a direct role in the pathological remodeling of the heart, particularly cardiac hypertrophy (the thickening of the heart muscle) and fibrosis (the formation of excess fibrous connective tissue). nih.govnih.govmdpi.com Angiotensin II promotes the growth of cardiac myocytes and stimulates cardiac fibroblasts to proliferate and synthesize extracellular matrix proteins like collagen. mdpi.comnih.gov This remodeling process can initially be compensatory but eventually leads to diastolic dysfunction, compromised heart function, and heart failure. nih.govmdpi.com
Angiotensin II is understood to exert these effects by inducing inflammatory responses and oxidative stress within the myocardium. nih.govmdpi.com It stimulates the production of pro-fibrotic and pro-inflammatory mediators such as transforming growth factor-β₁ (TGF-β₁) and endothelin-1. nih.govfrontiersin.org Research in animal models has demonstrated that blocking Angiotensin II signaling can attenuate these processes.
In addition to receptor antagonists, research has focused on counter-regulatory peptides within the RAS that oppose Angiotensin II's actions. One such peptide, Angiotensin-(1-7), has been shown to reduce myocyte hypertrophy and interstitial fibrosis in rat models of Angiotensin II-induced hypertension. frontiersin.org Studies involving Angiotensin II-stimulated cardiac fibroblasts found that Angiotensin-(1-7) inhibited collagen synthesis. frontiersin.org
| Compound/Peptide | Effect on Cardiac Remodeling | Observed Mechanism/Finding | Reference |
| Angiotensin II | Promotes hypertrophy and fibrosis | Induces proliferation of cardiac fibroblasts and synthesis of extracellular matrix proteins. nih.gov Stimulates release of TGF-β₁ and endothelin-1. nih.govfrontiersin.org | nih.govnih.govfrontiersin.org |
| Angiotensin-(1-7) | Attenuates hypertrophy and fibrosis | Reduced myocyte hypertrophy and interstitial fibrosis in Ang II-induced rat models. Inhibited collagen synthesis in cardiac fibroblasts. frontiersin.org | frontiersin.org |
| Angiotensin-(3-7) | Attenuates hypertrophy and fibrosis | Reduced heart weight and cardiac hypertrophy gene markers. Inhibited collagen I and III expression in mice hearts. frontiersin.org | frontiersin.org |
Novel Therapeutic Avenues in Inflammatory and Autoimmune Diseases
While classically known for its cardiovascular effects, Angiotensin II is now recognized as a powerful proinflammatory mediator that plays a role in immunity and inflammation. nih.govnih.govresearchgate.net It can promote inflammatory responses by stimulating the production of proinflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines that recruit inflammatory cells to tissues. frontiersin.orgnih.gov Angiotensin II also upregulates the expression of adhesion molecules on endothelial cells, which facilitates the migration of leukocytes into target tissues. researchgate.net
This proinflammatory activity suggests that the RAS, and specifically Angiotensin II, is implicated in the pathophysiology of various inflammatory and autoimmune diseases. nih.govnih.gov Research has shown that Angiotensin II may play an important role in conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. nih.govresearchgate.net Consequently, blocking the effects of Angiotensin II with receptor antagonists is being explored as a potential adjunctive therapy for these conditions. nih.govresearchgate.net By mitigating the inflammatory signaling driven by Angiotensin II, these agents may help reduce disease activity and potentially lower the associated cardiovascular risk common in patients with chronic inflammatory diseases like rheumatoid arthritis. nih.govresearchgate.net
Emerging Roles in Critical Care: Shock Treatment
In critical care medicine, synthetic Angiotensin II has emerged as a novel therapeutic agent for treating vasodilatory shock. nih.govdovepress.com Vasodilatory shock is a life-threatening condition characterized by profound peripheral vasodilation and systemic hypotension, often refractory to standard treatments like fluid resuscitation and high doses of catecholamine vasopressors (e.g., norepinephrine). nih.govmedscape.com
In this context, synthetic Angiotensin II is not used as an antagonist but as a direct-acting, potent vasoconstrictor to restore vascular tone and increase mean arterial pressure (MAP). nih.govnih.gov It acts on the AT1 receptors in the vasculature to induce powerful smooth muscle contraction. nih.gov The approval and use of synthetic Angiotensin II for this indication were largely based on the Angiotensin II for the Treatment of High-Output Shock (ATHOS-3) trial. nih.govdovepress.com This randomized controlled trial investigated the efficacy of Angiotensin II in patients with vasodilatory shock who remained hypotensive despite treatment with other vasopressors. dovepress.commedscape.com
The trial demonstrated that Angiotensin II was significantly more effective than placebo at raising blood pressure to a target level. medscape.com
Key Findings of the ATHOS-3 Trial
| Outcome | Angiotensin II Group (n=163) | Placebo Group (n=158) | Significance |
|---|---|---|---|
| Primary Endpoint Response (MAP ≥75 mmHg or increase of ≥10 mmHg at Hour 3) | 69.9% | 23.4% | p < 0.001 |
| 28-Day Mortality | 46% | 54% | p = 0.12 |
Data sourced from Khanna et al., 2017. medscape.com
These findings established synthetic Angiotensin II as a valuable option for critically ill patients with refractory vasodilatory shock. nih.govmedscape.com
Antiviral Strategies, particularly SARS-CoV-2 (COVID-19)
The renin-angiotensin system gained significant attention during the COVID-19 pandemic due to its direct link with the SARS-CoV-2 virus. The virus uses the Angiotensin-Converting Enzyme 2 (ACE2) as a primary receptor to enter human cells. biorxiv.orgnih.gov ACE2 is a key enzyme in the RAS, responsible for degrading Angiotensin II into the counter-regulatory peptide Angiotensin-(1-7). youtube.com
This dual role of ACE2 raised complex questions about the interplay between the virus and the RAS. Research has shown that Angiotensin II, acting on the AT1 receptor, can markedly increase the expression of ACE2 at both the mRNA and protein levels in human bronchial cells. nih.gov This upregulation could potentially enhance the entry of SARS-CoV-2 into cells, suggesting that elevated Angiotensin II levels might contribute to a greater spread of the infection in lung tissue. nih.gov
Further research has explored how various angiotensin peptides influence the binding of the SARS-CoV-2 spike protein to its host cell receptors. One study found that while Angiotensin II itself enhanced spike protein binding to the AXL receptor, shorter angiotensin peptides demonstrated even more potent effects. biorxiv.orgnih.gov
Effect of Angiotensin Peptides on SARS-CoV-2 Spike Protein Binding
| Peptide | Effect on Spike-AXL Binding | Effect on Spike-ACE2 & Spike-NRP1 Binding | Reference |
|---|---|---|---|
| Angiotensin I (1-10) | No significant effect | Not specified | biorxiv.orgnih.gov |
| Angiotensin II (1-8) | ~2-fold increase | No significant effect | biorxiv.orgnih.gov |
| Angiotensin (1-7) | Enhanced activity similar to Angiotensin II | Not specified | nih.gov |
| Angiotensin IV (3-8) | Strong increase (~2.7-fold) | Enhanced binding | biorxiv.orgnih.gov |
AXL and Neuropilin-1 (NRP1) are alternative receptors for SARS-CoV-2. nih.gov
These findings suggest that angiotensin peptides may contribute to COVID-19 pathogenesis by enhancing viral binding, making them potential therapeutic targets. biorxiv.orgnih.gov
Challenges and Future Directions in Angiotensin II Antipeptide Drug Development
The journey of developing Angiotensin II antipeptides, from early peptide antagonists to the current array of non-peptide receptor blockers, has been marked by significant scientific innovation. However, the path forward is not without its obstacles and is concurrently paved with exciting new research avenues.
A primary challenge in the development of peptide-based drugs is their inherent pharmacological properties. Peptides often exhibit short half-lives due to enzymatic degradation and can have poor oral bioavailability. To overcome these limitations, research has focused on chemical modifications such as cyclization to enhance structural rigidity and resistance to enzymatic breakdown.
The quest for orally active non-peptide mimetics has been a major driver in this field. A pivotal breakthrough was the development of Losartan, the first orally active, non-peptide Angiotensin II receptor blocker (ARB). nih.gov This discovery opened the door to a new class of antihypertensive drugs known as "sartans." The design of these non-peptide mimetics often involves a multi-step strategy that includes structure-activity relationship (SAR) studies to identify critical amino acids, conformational analysis using techniques like NMR to determine the bioactive conformation, and the synthesis of cyclic peptide prodrugs to inform the design of the final non-peptide lead compound. nih.govresearchgate.net
Another significant hurdle is achieving receptor selectivity. Angiotensin II interacts with both the AT1 and AT2 receptors, which often have opposing physiological effects. While AT1 receptor activation leads to vasoconstriction and inflammation, AT2 receptor activation can promote vasodilation and have anti-inflammatory and anti-fibrotic effects. frontiersin.orgnih.gov Therefore, a key goal in drug design is to develop antagonists that are highly selective for the AT1 receptor, or agonists that are selective for the AT2 receptor.
Future research is actively exploring novel therapeutic strategies that move beyond simple AT1 receptor blockade. One promising approach is the development of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs). These dual-acting drugs, such as the combination of sacubitril (B1662468) and valsartan, not only block the AT1 receptor but also inhibit neprilysin, an enzyme that breaks down natriuretic peptides. imrpress.com This dual mechanism leads to both vasodilation and a reduction in the detrimental effects of Angiotensin II.
Furthermore, there is growing interest in targeting other components of the renin-angiotensin system. This includes the development of ACE2 (Angiotensin-Converting Enzyme 2) activators and agonists for the Mas receptor, which is part of the "protective" arm of the RAS. ACE2 converts Angiotensin II to the vasodilator peptide Angiotensin-(1-7), which then acts on the Mas receptor. frontiersin.orgimrpress.com
The table below summarizes some of the key challenges and future directions in this field:
| Challenge | Future Direction/Strategy | Key Research Findings |
| Poor Pharmacokinetics of Peptides | Development of non-peptide mimetics and cyclic peptides. | The creation of Losartan, the first orally active non-peptide ARB, demonstrated the success of this approach. nih.gov Cyclization of peptides can improve stability and define the active conformation. nih.gov |
| Receptor Selectivity | Design of highly selective AT1 receptor antagonists and AT2 receptor agonists. | Activation of the AT2 receptor shows promise for anti-inflammatory and neuroprotective effects. nih.gov The development of selective AT2R agonists like C21 is being explored in clinical trials for conditions such as idiopathic pulmonary fibrosis. nih.gov |
| Incomplete RAS Blockade | Development of dual-acting compounds like ARNIs and targeting upstream components of the RAS. | The combination of an ARB with a neprilysin inhibitor (sacubitril/valsartan) has shown superior efficacy in some patient populations. imrpress.com Research into renin inhibitors like aliskiren (B1664508) and siRNA-based therapies targeting angiotensinogen (B3276523) (zilebesiran) is ongoing. nih.govimrpress.com |
| Emerging Therapeutic Targets | Exploration of the protective arm of the RAS (ACE2/Ang-(1-7)/Mas axis) and novel drug classes. | ACE2 activators and Mas receptor agonists are being investigated for their potential vasodilatory and anti-inflammatory properties. frontiersin.orgimrpress.com A new class of ARBs called 'bisartans' is being studied for its potential multifunctional targeting. researchgate.net |
The landscape of this compound drug development is continually evolving. Researchers are also investigating the potential of these drugs in new therapeutic areas, such as in the context of viral infections like COVID-19, where the RAS plays a significant role in the disease pathology. nih.govresearchgate.netfrontiersin.org The ongoing exploration of the complex renin-angiotensin system promises to yield even more sophisticated and effective therapies in the future.
Q & A
Basic Research Questions
Mechanistic Basis of Angiotensin II Antipeptide as an AT1 Receptor Ligand Q: What experimental approaches validate the functional role of this compound in modulating AT1 receptor activity? A: this compound acts as an AT1 receptor antagonist or reverse agonist, depending on structural modifications. Methodological validation includes:
- Radioligand binding assays to quantify displacement of native Angiotensin II .
- Conformational analysis via NMR spectroscopy in lipid bilayers to assess interactions with AT1 receptor transmembrane domains .
- Functional assays (e.g., intracellular Ca²⁺ flux measurement) to compare its efficacy with canonical agonists/antagonists .
Analytical Techniques for Quantifying this compound in Biological Matrices Q: What methods are recommended for isolating and quantifying this compound in plasma or tissue samples? A: Electromembrane extraction (EME) is a gold standard for peptide isolation:
- Optimized EME parameters : pH 3.0 donor solution (below antipeptide’s isoelectric point) and 50 V applied voltage enhance extraction efficiency by leveraging its charge state .
- LC-MS/MS validation : Use stable isotope-labeled internal standards to correct for matrix effects during quantification .
Advanced Research Questions
Resolving Contradictions in Binding Affinity Data Across Studies Q: How should researchers address discrepancies in reported binding affinities of this compound for AT1 receptors? A: Contradictions often arise from differences in experimental systems:
- Membrane model selection : Use synthetic lipid bilayers mimicking native cell membranes instead of detergent-solubilized receptors to preserve conformational states .
- Competitive binding assays : Include positive controls (e.g., [Sar¹]-Angiotensin II) to normalize inter-laboratory variability .
Designing Anti-Peptide Antibodies for Structural Studies Q: What strategies improve the success rate of generating antipeptide antibodies for structural biology applications? A: Key considerations include:
- Epitope flexibility : Incorporate molecular dynamics simulations to predict solvent-exposed regions of the antipeptide for antibody targeting .
- Cross-revalidation : Validate antibodies using surface plasmon resonance (SPR) and competitive ELISA against both linear and cyclic peptide conformers .
Optimizing Electromembrane Extraction for Low-Abundance Peptides Q: How can EME protocols be adapted to recover trace amounts of this compound from complex biological samples? A: Enhance sensitivity via:
- Isoelectric focusing : Pre-concentrate samples at pH gradients matching the antipeptide’s pI (predicted pI = 4.2) .
- Hybrid extraction : Combine EME with molecularly imprinted polymers (MIPs) to improve selectivity for oxidized or truncated antipeptide variants .
Functional Characterization in Disease Models Q: What experimental models are suitable for studying the antipeptide’s role in hypertension or neuroinflammatory pathways? A: Use:
- AT1A receptor knockout mice : To isolate antipeptide effects from endogenous Angiotensin II signaling .
- 3D neurovascular spheroids : Incorporate endothelial and glial cells to assess blood-brain barrier permeability changes under antipeptide treatment .
Methodological Challenges and Solutions
Addressing Stability Issues in Long-Term Studies Q: How can researchers mitigate degradation of this compound during in vitro or in vivo experiments? A: Implement:
- Protease inhibitors : Cocktails containing bestatin and PMSF to block aminopeptidases and serine proteases .
- Lyophilization : Store antipeptide aliquots at -80°C in argon atmosphere to prevent oxidation of cysteine residues .
Interpreting Conflicting Functional Outcomes (Agonist vs. Antagonist) Q: Why does this compound exhibit reverse agonism in some systems but antagonism in others? A: This depends on receptor dimerization states and downstream signaling bias:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
